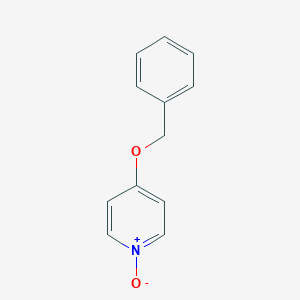

4-(Benzyloxy)pyridine N-oxide

Description

Overview of the Pyridine (B92270) N-Oxide Class within Heterocyclic Chemistry

Pyridine N-oxides are a significant class of heterocyclic compounds derived from pyridine, an aromatic six-membered ring containing one nitrogen atom. ontosight.ai In pyridine N-oxides, the nitrogen atom is oxidized, forming a coordinate covalent bond with an oxygen atom (N→O). ontosight.ai This N-oxide functionality dramatically alters the electronic properties and reactivity of the pyridine ring compared to the parent pyridine. abertay.ac.uk These compounds are typically colorless, hygroscopic solids. wikipedia.org They are considered versatile intermediates in organic synthesis and are found in various biologically active molecules and pharmaceuticals. arkat-usa.orgscripps.edunih.gov Simple pyridines are weak bases, but the formation of the N-oxide further decreases the basicity by several orders of magnitude. wikipedia.orgscripps.edu

Historical Development and Evolution of Pyridine N-Oxide Research

The field of pyridine N-oxide chemistry began with the first reported synthesis of the parent compound, pyridine N-oxide, by Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid as the oxidizing agent. wikipedia.orgorgsyn.org Following this discovery, research into this class of compounds gradually expanded. A significant milestone was their commercialization in 1954, which made them more accessible for broader research and application. scripps.edu Early work focused on understanding their fundamental reactivity, particularly in electrophilic and nucleophilic substitution reactions. orgsyn.org Over the decades, the scope of pyridine N-oxide research has grown immensely, with modern research exploring their use as ligands in coordination chemistry, specialized oxidizing agents, and key intermediates in the synthesis of complex natural products and pharmaceuticals. arkat-usa.orgacs.org Recent advancements include their application in photocatalysis and radical chemistry. acs.org

Electronic Structure and Reactive Sites of Pyridine N-Oxides

The introduction of the N-oxide group profoundly influences the electronic distribution within the pyridine ring. The N→O bond is semipolar, with a significant dipole moment (4.24 D for pyridine N-oxide compared to 2.03 D for pyridine), which can be represented by several resonance structures. abertay.ac.ukscripps.eduaip.org These canonical forms indicate that there is an increased electron density at the carbons in the ortho (C2, C6) and para (C4) positions relative to the nitrogen atom. abertay.ac.ukcdnsciencepub.com This makes these positions susceptible to attack by electrophiles.

Conversely, the positively charged nitrogen atom withdraws electron density from the ring, making the C2 and C4 positions also reactive towards nucleophiles, especially after the oxygen atom has been activated by an electrophile. abertay.ac.ukwikipedia.orgscripps.edu This dual reactivity makes pyridine N-oxides versatile synthetic platforms. aip.org Gas-phase electron diffraction studies have determined the molecular structure, showing an N–O bond distance of approximately 1.29-1.34 Å and a C–N–C bond angle wider than in pyridine itself. wikipedia.orgaip.org The presence of substituents on the ring can further modify this electronic structure and reactivity. nih.gov

Significance of Pyridine N-Oxides as Synthetic Platforms in Modern Organic Chemistry

Pyridine N-oxides are highly valued as synthetic intermediates in modern organic chemistry for several key reasons. arkat-usa.org The N-oxide group acts as an "activating group," facilitating substitution reactions on the pyridine ring that are otherwise difficult to achieve. abertay.ac.ukwikipedia.org

Key applications include:

Facilitating Electrophilic Substitution: The increased electron density at the 4-position allows for electrophilic substitutions (e.g., nitration) to occur more readily than in pyridine. wikipedia.org

Enabling Nucleophilic Substitution: Activation of the N-oxide oxygen with reagents like phosphorus oxychloride or sulfuryl chloride makes the 2- and 4-positions highly susceptible to nucleophilic attack, allowing for the introduction of halides and other nucleophiles. wikipedia.org The N-oxide group can then be easily removed by deoxygenation using reagents like zinc dust, phosphorus trichloride, or through catalytic hydrogenation, restoring the pyridine ring. wikipedia.orgsigmaaldrich.com

Directing Group for Ortho-metallation: The N-oxide can direct metallation to the C2 position, providing a route for further functionalization. diva-portal.org

Source of Oxygen: They can act as mild oxygen transfer agents or oxidants in various reactions. arkat-usa.orgnih.govacs.org

Precursors to Bioactive Molecules: Many complex molecules, including drugs like omeprazole (B731) and the fungicide zinc pyrithione, are synthesized using pyridine N-oxide intermediates. wikipedia.org

Propriétés

IUPAC Name |

1-oxido-4-phenylmethoxypyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQPKJQYWTFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304350 | |

| Record name | 4-(Benzyloxy)pyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2683-66-1 | |

| Record name | 2683-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzyloxy)pyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)pyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyloxy Pyridine N Oxide and Substituted Pyridine N Oxides

Direct N-Oxidation of Pyridine (B92270) Derivatives

The most common and direct pathway to pyridine N-oxides is the oxidation of the nitrogen atom in a pyridine ring. wikipedia.org This transformation enhances the reactivity of the pyridine ring to both electrophilic and nucleophilic substitution. wikipedia.orgchemtube3d.com A variety of oxidizing agents and systems have been developed to achieve this conversion efficiently.

Peracid-Mediated Oxidation Protocols (e.g., m-CPBA, Peroxybenzoic Acid)

Organic peracids are highly effective reagents for the N-oxidation of pyridines. abertay.ac.uk Peroxybenzoic acid was the reagent used in the first synthesis of pyridine N-oxide. abertay.ac.uk Among the various peracids, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available option. tandfonline.com It is known for its high efficiency in converting pyridines to their corresponding N-oxides. abertay.ac.uktandfonline.com For instance, the oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to several other oxidizing agents. arkat-usa.org An improved, safe, and scalable process for the synthesis of pyridine and quinoline (B57606) N-oxides using an m-CPBA–ammonia system has been developed, demonstrating its industrial applicability. acs.org The reaction is typically performed by stirring the pyridine with m-CPBA in a suitable solvent like dichloromethane. tandfonline.com

| Oxidizing Agent | Substrate | Key Findings | Reference(s) |

| m-CPBA | 3-Substituted Pyridines | Gave the highest yields compared to H2O2/acetic acid and other agents. | arkat-usa.org |

| m-CPBA | General Pyridines | A novel workup procedure was developed for this oxidation. | abertay.ac.uk |

| m-CPBA | 2- and 4-Vinylpyridines | Reported to form 2- and 4-epoxyethylenepyridine N-oxides. | abertay.ac.uk |

| Perbenzoic Acid | Pyridine | Used in the first reported synthesis of pyridine N-oxide. | abertay.ac.ukorgsyn.orgorgsyn.org |

Hydrogen Peroxide-Based Oxidation Systems (e.g., H2O2/Acetic Acid, H2O2/Metal Catalysts)

Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally benign oxidant, making it an attractive choice for N-oxidation. jst.go.jpacs.org It is frequently used in combination with carboxylic acids, such as glacial acetic acid, to form a more potent peracid in situ. chemtube3d.comorgsyn.orgorgsyn.org This classic method, while effective, can sometimes require long reaction times and tedious work-ups. tandfonline.com

To enhance the efficiency of H₂O₂-based oxidations, various metal catalysts have been employed. jst.go.jp These catalysts activate the hydrogen peroxide, allowing for milder reaction conditions and higher yields. Catalytic systems include:

Methyltrioxorhenium (MTO): Catalytic amounts of MTO have been shown to effectively oxidize 3- and 4-substituted pyridines with H₂O₂ in high yields. abertay.ac.ukarkat-usa.orgnih.gov

Manganese Porphyrins: Manganese tetrakis(2,6-dichlorophenyl)porphyrin is another effective catalyst for the N-oxidation of various pyridine derivatives using H₂O₂. arkat-usa.orgnih.gov

Titanosilicate Zeolites: Catalysts like Ti-MWW have demonstrated superior activity and selectivity for the oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide, achieving over 99% conversion and selectivity under optimal conditions. researchgate.netresearchgate.net

Vanadium-Substituted Polyoxometalates: These have been used as effective and recyclable catalysts for pyridine oxidation with H₂O₂ in water under mild conditions. rsc.org

Anhydride (B1165640) Catalysts: Recyclable polymeric anhydrides, such as poly(maleic anhydride-alt-1-octadecene), can act as metal-free mediators for the N-oxidation of pyridines with H₂O₂, offering an eco-friendly and operationally simple system. rsc.org

| H₂O₂ System | Catalyst/Mediator | Substrate(s) | Key Findings | Reference(s) |

| H₂O₂/Acetic Acid | None | Pyridine, 3-Methylpyridine | A common, well-documented method for preparing N-oxides. | tandfonline.comorgsyn.orgorgsyn.org |

| H₂O₂ | Methyltrioxorhenium (MTO) | 3- and 4-Substituted Pyridines | High yields (>80%) of N-oxides are obtained with catalytic MTO. | abertay.ac.ukarkat-usa.org |

| H₂O₂ | Ti-MWW | Pyridine | Superior catalytic activity and selectivity compared to other titanosilicates. | researchgate.net |

| H₂O₂ | Vanadium-Substituted Polyoxometalate | Pyridines | Effective and recyclable catalyst system for oxidation in water. | rsc.org |

| H₂O₂ | Polymeric Anhydride | Pyridine Derivatives | Eco-friendly, reusable, metal-free catalytic system. | rsc.org |

Alternative Oxidizing Agents (e.g., Dimethyldioxirane, Bis(trimethylsilyl)peroxide)

Beyond peracids and hydrogen peroxide systems, other oxidizing agents have been successfully applied to the N-oxidation of pyridines, often offering mild conditions and high selectivity.

Dimethyldioxirane (DMD): Generated in situ from acetone (B3395972) and potassium peroxymonosulfate (B1194676) (Oxone), DMD is a powerful yet mild oxidant. abertay.ac.uk It can oxidize pyridines, including 2-substituted variants, to their corresponding N-oxides in quantitative or near-quantitative yields, often at low temperatures. nih.govresearchgate.net

Bis(trimethylsilyl)peroxide (BTSP): This reagent, often activated by a catalyst like methyltrioxorhenium (MTO) or other rhenium derivatives, serves as an alternative to aqueous H₂O₂. arkat-usa.orgnih.gov It is soluble in common organic solvents and acts as a mild, aprotic oxidizing agent. orgsyn.org For example, methyl isonicotinate (B8489971) has been converted to its N-oxide using BTSP and perrhenic acid. arkat-usa.org

Caro's Acid (Peroxymonosulfuric Acid): This reagent has been found to be particularly effective for the N-oxidation of aminopyridines, as it avoids the need to protect the amino group. abertay.ac.uknih.gov

| Oxidizing Agent | Catalyst/Precursor | Substrate(s) | Key Findings | Reference(s) |

| Dimethyldioxirane (DMD) | Acetone/Oxone | 2-Substituted Pyridines | Produces N-oxides as the sole product, often quantitatively. | researchgate.net |

| Bis(trimethylsilyl)peroxide (BTSP) | Methyltrioxorhenium (MTO) | Methyl isonicotinate | Effective replacement for aqueous H₂O₂ in rhenium-catalyzed oxidations. | arkat-usa.orgnih.gov |

| Caro's Acid | N/A | Aminopyridines | Allows for N-oxidation without protection of the amino group. | abertay.ac.uk |

De Novo Synthesis Approaches to Pyridine N-Oxide Scaffolds

Instead of oxidizing a pre-formed pyridine, the pyridine N-oxide core can be constructed from acyclic or different heterocyclic precursors. These methods offer alternative synthetic pathways that can be advantageous for accessing specific substitution patterns.

Ring Transformation Reactions from Isoxazoles

Pyridine N-oxides can be synthesized through the ring transformation of isoxazole (B147169) derivatives. One reported method involves the reaction of 5-cyanomethyl-2-isoxazolines with a catalytic amount of a base like 1,5-diazobicyclo[5.4.0]undec-5-ene (DBU) in boiling xylene. arkat-usa.orgumich.edu This reaction yields 6-substituted-2-aminopyridine N-oxides. arkat-usa.orgumich.edu

Another approach involves an inverse electron-demand hetero-Diels-Alder reaction between an isoxazole and an electron-rich olefin, such as an enamine. rsc.org This cycloaddition forms a bicyclic intermediate which, after ring-opening and loss of an amine, can yield a pyridine N-oxide. rsc.org This intermediate is then typically reduced in situ to the corresponding pyridine. rsc.org

Cycloaddition-Based Syntheses

The construction of the pyridine N-oxide ring can also be approached through cycloaddition reactions. While many cycloaddition reactions involving pyridine N-oxides are reactions of the N-O bond (e.g., 1,3-dipolar cycloadditions), some methods use cycloaddition to build the ring itself. arkat-usa.orgacs.org As mentioned previously, the hetero-Diels-Alder reaction of isoxazoles with enamines proceeds through a [4+2] cycloaddition to form an intermediate that leads to a pyridine N-oxide scaffold. rsc.org This highlights a strategy where cycloaddition is the key ring-forming step in a de novo synthesis of the pyridine N-oxide core structure. rsc.orgimperial.ac.uk

Advanced Synthetic Techniques for 4-(Benzyloxy)pyridine (B1590385) N-oxide Preparation

The synthesis of 4-(benzyloxy)pyridine N-oxide and its substituted analogues has evolved beyond traditional batch methods, with advanced techniques offering improved efficiency, safety, and stereochemical control. These modern approaches are pivotal in accessing complex pyridine N-oxide derivatives for various applications.

Microreactor Technology in N-Oxidation Processes

Microreactor technology has emerged as a powerful tool for the N-oxidation of pyridines, providing a safer, greener, and more efficient alternative to conventional batch reactors. nih.govchemrxiv.org The high surface-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters and minimizing safety concerns associated with exothermic oxidation reactions. rsc.org

A notable advancement in this area is the use of a continuous flow microreactor system for the catalytic N-oxidation of various pyridine derivatives. nih.govchemrxiv.org One such system employs a packed-bed microreactor containing titanium silicalite (TS-1) as a catalyst with hydrogen peroxide (H₂O₂) in methanol (B129727) as the oxidant. nih.govchemrxiv.orgnih.gov This method has demonstrated high efficiency, achieving yields of up to 99% for a range of pyridine N-oxides. nih.govnih.gov The process is not only rapid, with significantly shorter reaction times compared to batch methods, but also boasts high stability, with the catalyst maintaining its activity for over 800 hours of continuous operation. chemrxiv.org This robustness makes it a promising approach for large-scale industrial production. nih.govchemrxiv.org

The versatility of the TS-1/H₂O₂ system in a microreactor is highlighted by its compatibility with pyridine derivatives bearing both electron-donating and electron-withdrawing groups. chemrxiv.org This broad applicability underscores the potential of microreactor technology in synthesizing a diverse library of pyridine N-oxides. Another environmentally friendly approach utilizes aqueous H₂O₂ in acetic acid within a glass microreactor, which has shown significant improvements in continuous mode compared to batch processes. rsc.org

Table 1: Performance of Continuous Flow Microreactors in Pyridine N-Oxidation

| Catalyst System | Oxidant | Solvent | Substrate Scope | Yield (%) | Key Advantages | Reference |

| Titanium Silicalite (TS-1) | H₂O₂ | Methanol | Various pyridine derivatives (electron-donating and -withdrawing groups) | Up to 99 | High efficiency, safety, scalability, catalyst stability | nih.govchemrxiv.orgnih.gov |

| None (reagent-based) | H₂O₂ | Acetic Acid | Various pyridine derivatives, quinoline, isoquinoline | - | Environmentally friendly, improved performance in continuous mode | rsc.org |

| None (reagent-based) | m-CPBA | DCM | Various pyridine derivatives, quinoline, isoquinoline | - | Increased process safety | rsc.org |

Diastereoselective Oxidation of Substituted Pyridines

Achieving stereocontrol in the synthesis of chiral pyridine derivatives is a significant challenge in organic chemistry. Diastereoselective oxidation of substituted pyridines to their corresponding N-oxides represents a key strategy for accessing optically enriched compounds. While direct diastereoselective N-oxidation of a prochiral pyridine like 4-(benzyloxy)pyridine is not the typical approach, the principles of stereocontrol have been extensively demonstrated in related systems, offering valuable insights. These methods generally fall into two categories: substrate-controlled and reagent-controlled diastereoselective reactions.

In substrate-controlled approaches, a pre-existing stereocenter within the pyridine-containing molecule directs the facial selectivity of the incoming oxidant. This has been effectively used in the diastereoselective hydrogenation of pyridines to furnish cis-substituted piperidines and in the diastereoselective epoxidation of tetrahydropyridines. rsc.orgsfu.ca For instance, the presence of a chiral auxiliary on the pyridine ring can powerfully influence the stereochemical outcome of a reaction. rsc.org

Reagent-controlled diastereoselective oxidation, particularly enantioselective N-oxidation, has seen significant advancements through the use of chiral catalysts. A groundbreaking approach employs aspartic acid-containing peptides as catalysts to achieve the enantioselective N-oxidation of substituted pyridines. nih.govchemrxiv.org This biomolecule-inspired catalytic cycle facilitates high levels of asymmetric induction, enabling the desymmetrization of bis(pyridine) substrates that possess a remote pro-stereogenic center. nih.govchemrxiv.org This method has proven effective for a range of substrates, including complex, drug-like scaffolds, showcasing its potential for broad applicability. nih.govchemrxiv.org The catalytic cycle involves the in-situ generation of a chiral peracid from the aspartyl side chain of the peptide, which then delivers the oxygen atom to the pyridine nitrogen in a stereocontrolled manner. nih.gov

Furthermore, the development of chiral ligands for metal-catalyzed reactions has opened new avenues for the stereoselective functionalization of pyridines. While many examples focus on the dearomatization or arylation of pyridines, the underlying principles of stereochemical control are transferable to N-oxidation reactions. rsc.orgmdpi.com For example, nickel-catalyzed enantioselective arylation of pyridinium (B92312) salts demonstrates the ability to create chiral dihydropyridines with high enantiomeric excess. rsc.org

Table 2: Examples of Stereoselective Transformations in Pyridine Systems

| Reaction Type | Control Element | Catalyst/Reagent | Substrate Type | Key Outcome | Reference |

| Enantioselective N-Oxidation | Reagent (Catalyst) | Aspartic acid-containing peptides | Bis(pyridine) substrates with a remote pro-stereogenic center | High enantiomeric excess in the resulting pyridine N-oxide | nih.govchemrxiv.orgnih.gov |

| Diastereoselective Hydrogenation | Substrate | Heterogeneous ruthenium catalyst | Multi-substituted pyridines | High yields and diastereoselectivity for cis-piperidines | rsc.org |

| Diastereoselective Epoxidation | Substrate | m-CPBA with an acid co-reagent | Tetrahydropyridines | High diastereoselectivity through hydrogen bond-directed epoxidation | sfu.ca |

| Enantioselective Arylation | Reagent (Catalyst) | Nickel-phosphoramidite complex | Pyridinium salts | Enantioenriched 2-aryl-1,2-dihydropyridines | rsc.org |

Reactivity and Chemical Transformations of 4 Benzyloxy Pyridine N Oxide and Analogous Pyridine N Oxides

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The N-oxide group significantly activates the pyridine ring towards nucleophilic attack. Through resonance, the negatively charged oxygen atom can delocalize electron density, creating electron-deficient centers at the C-2 (ortho) and C-4 (para) positions. scripps.edudiva-portal.org This makes these sites susceptible to attack by nucleophiles, a reaction that is difficult to achieve with pyridine itself.

Regioselective Functionalization at C-2 and C-4 Positions

The inherent electronic bias of the pyridine N-oxide ring directs incoming nucleophiles to the C-2 and C-4 positions. To facilitate this, the N-oxide oxygen is typically activated by an electrophilic reagent. This activation enhances the electrophilicity of the ring, enabling reactions with a wide range of nucleophiles.

Common activating agents include:

Acid Anhydrides (e.g., Acetic Anhydride (B1165640), Trifluoroacetic Anhydride): These reagents acylate the N-oxide oxygen, forming a highly reactive N-acetoxy or N-trifluoroacetoxy pyridinium (B92312) intermediate.

Phosphoryl Chloride (POCl₃) and Oxalyl Chloride: These are used for deoxygenative halogenations, introducing chlorine atoms primarily at the C-2 position. researchgate.net

Phosphonium Salts (e.g., PyBroP): These serve as mild activators for the addition of various nucleophiles.

The choice of activating agent and reaction conditions can influence the regioselectivity between the C-2 and C-4 positions. For instance, direct arylation of pyridine N-oxides catalyzed by palladium often shows high selectivity for the C-2 position. mdpi.comrsc.org In contrast, reactions involving Grignard reagents can be directed to either the C-2 or C-4 position depending on the conditions and subsequent workup. diva-portal.org

Reactions with Carbon- and Heteroatom-Based Nucleophiles

The activation of pyridine N-oxides opens the door to the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of heterocyclic synthesis.

Carbon-Based Nucleophiles: A variety of carbon nucleophiles can be added to the activated pyridine N-oxide ring.

Grignard Reagents: The addition of Grignard reagents to pyridine N-oxides can lead to the formation of 2-substituted pyridines. The initial addition occurs at the C-2 position, and subsequent treatment, often with acetic anhydride, leads to the rearranged, deoxygenated product. diva-portal.org

Organolithium Reagents: Strong bases like n-butyllithium can deprotonate the C-2 position, creating a nucleophilic center that can react with electrophiles. Alternatively, they can act as nucleophiles themselves in addition reactions. chemrxiv.org

Malonate Esters: In the presence of an activating agent like trifluoroacetic anhydride, malonate anions can add to pyridine N-oxides to afford functionalized pyridines. uiowa.edu

Heteroatom-Based Nucleophiles: This class of reactions is crucial for introducing functionalities like halogens and amino groups.

Halides: Deoxygenative halogenation is a well-established transformation. Using reagents like phosphoryl chloride (POCl₃), oxalyl chloride, or oxalyl bromide, pyridine N-oxides are efficiently converted into 2-halopyridines. researchgate.net This method is often highly regioselective for the C-2 position.

Amines: Direct amination can be achieved using various methods. One approach involves using saccharin (B28170) as an ammonium (B1175870) surrogate, which reacts with the activated N-oxide to introduce an amino group regioselectively.

| Nucleophile Source | Activating Agent | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| Grignard Reagents (R-MgX) | - (followed by Ac₂O) | C-2 | 2-Alkyl/Aryl-pyridines | diva-portal.org |

| Halide Anions (from POCl₃, (COCl)₂) | Self (POCl₃, (COCl)₂) | C-2 | 2-Halopyridines | researchgate.net |

| Malonate Esters | Trifluoroacetic Anhydride (TFAA) | C-2 or C-4 | 2- or 4-Malonylpyridines | uiowa.edu |

| Indoles | Pd(OAc)₂ / Ag₂CO₃ | C-2 | 2-(Indol-3-yl)pyridines | mdpi.com |

| Aryl Tosylates | Pd(OAc)₂ / X-Phos | C-2 | 2-Arylpyridines | mdpi.com |

O-Alkylation and Subsequent Rearrangements

While direct O-alkylation is possible, the more synthetically prominent reaction in this class is the Boekelheide rearrangement, which proceeds via O-acylation. This reaction is particularly useful for the functionalization of alkyl groups at the C-2 position of the pyridine ring. wikipedia.orgresearchgate.net

The reaction is initiated by the acylation of the N-oxide oxygen with an acid anhydride, typically acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org This is followed by deprotonation of the C-2 alkyl substituent (a picoline derivative) to form a neutral intermediate. This intermediate then undergoes a concerted pericyclic youtube.comyoutube.com-sigmatropic rearrangement, a key step that transfers the acyl group from the N-oxide oxygen to the side-chain carbon. youtube.comchemtube3d.com Subsequent hydrolysis of the resulting ester yields the corresponding 2-pyridylcarbinol. The reaction provides a powerful method for converting simple 2-alkylpyridines into valuable hydroxylated derivatives. researchgate.net In some cases, deleterious Boekelheide reactions can occur as side reactions when acylation of N-oxides bearing benzylic C-H bonds is attempted. rsc.org

Electrophilic Aromatic Substitution Reactions of Pyridine N-Oxides

In stark contrast to the parent pyridine, which is highly deactivated towards electrophilic aromatic substitution (EAS) and reacts only under harsh conditions to give the 3-substituted product, pyridine N-oxide is activated for EAS. rsc.org The N-oxide oxygen atom can donate a pair of electrons into the aromatic system, increasing the electron density at the C-2, C-4, and C-6 positions. scripps.edu

This activation makes the C-4 position the preferred site for electrophilic attack, as it is electronically enriched and sterically accessible. A classic example is the nitration of pyridine N-oxide. While pyridine itself is resistant to nitration, pyridine N-oxide reacts readily with a mixture of fuming nitric acid and sulfuric acid to produce 4-nitropyridine (B72724) N-oxide in good yield. scispace.comresearchgate.netlookchem.com This transformation is synthetically valuable because the resulting 4-nitro group is a versatile handle for further chemistry, and the N-oxide can be easily removed in a subsequent step. Kinetic studies have confirmed that these 4-nitrations typically occur on the free base of the pyridine N-oxide. scispace.com

| Reactant | Reagent | Conditions | Major Product | Reactivity Comparison | Reference |

|---|---|---|---|---|---|

| Pyridine | HNO₃ / H₂SO₄ | Harsh (e.g., 300 °C) | 3-Nitropyridine | Deactivated, Low Yield | rsc.org |

| Pyridine N-oxide | HNO₃ / H₂SO₄ | Moderate (e.g., 60-90 °C) | 4-Nitropyridine N-oxide | Activated, Good Yield | scispace.comresearchgate.net |

Deoxygenation Strategies for Pyridine N-Oxides

The deoxygenation of the N-oxide to the parent pyridine is a critical final step in many synthetic sequences. This step restores the pyridine ring's original aromatic character after it has served its purpose of activating the ring for substitution. For a substrate like 4-(benzyloxy)pyridine (B1590385) N-oxide, the choice of deoxygenation method is crucial to avoid cleavage of the benzyl (B1604629) ether.

Catalytic Hydrogenation Methods (e.g., Palladium-Catalyzed)

Catalytic hydrogenation is a widely used and efficient method for the deoxygenation of pyridine N-oxides. Palladium-based catalysts are particularly common and effective for this transformation. sigmaaldrich.com

Palladium on Carbon (Pd/C) with H₂: This is a classic and powerful system for hydrogenation. It can effectively reduce the N-O bond. However, a significant drawback is its high activity, which can lead to the undesired reduction of other sensitive functional groups. researchgate.net For 4-(benzyloxy)pyridine N-oxide, using H₂ with Pd/C carries a high risk of hydrogenolysis, which would cleave the benzyl group to yield 4-hydroxypyridine.

Palladium-Catalyzed Transfer Hydrogenation: To circumvent the issues of over-reduction, milder and more chemoselective methods have been developed. Palladium-catalyzed transfer hydrogenation is an excellent alternative. These methods use a hydrogen donor in place of H₂ gas. Recent advancements have shown that palladium catalysts, such as those made from Pd(OAc)₂, can use trialkylamines as the oxygen acceptor, effecting a clean and catalytic deoxygenation without impacting sensitive functionalities like nitro groups, esters, or benzyl ethers. Other systems may use reductants like dimethylphenylsilane (B1631080) catalyzed by gold nanoparticles. researchgate.net Photocatalytic methods using rhenium complexes have also been shown to deoxygenate functionalized pyridine N-oxides selectively. nih.gov

| Catalyst System | Reductant / Conditions | Key Features | Reference |

|---|---|---|---|

| Pd/C | H₂ gas | Highly efficient but can reduce other functional groups (e.g., nitro, benzyl ethers). | researchgate.net |

| Pd(OAc)₂ / dppf | Triethylamine (B128534) (Et₃N), Heat | Chemoselective, tolerates sensitive groups, avoids H₂ gas. | researchgate.net |

| Palladium Hydroxide on Carbon | H₂ gas | A common hydrogenation catalyst. | samaterials.com |

Reductive Deoxygenation using Chemical Reagents

The removal of the N-oxide functional group, known as deoxygenation, is a crucial step in many synthetic sequences involving pyridine N-oxides. This transformation regenerates the pyridine ring, often after it has been functionalized in a manner only possible due to the presence of the N-oxide. A variety of chemical reagents can accomplish this reduction.

Commonly employed methods for the deoxygenation of pyridine N-oxides involve the use of phosphorus-based reagents, such as trichlorophosphine (PCl₃). For instance, the Hiyama group utilized PCl₃ to deoxygenate a 2,6-substituted pyridine N-oxide. nih.gov Other reagents like methanesulfonyl chloride in the presence of triethylamine have also been shown to efficiently deoxygenate various pyridine N-oxides under mild conditions, providing the corresponding pyridines without chlorination of the nucleus. oup.com This method is effective for a range of substituted pyridine N-oxides, including those with electron-donating and some electron-withdrawing groups. oup.com

Recent advancements have focused on developing more environmentally friendly and sustainable methods. One such approach utilizes a combination of an iodide source, like magnesium iodide (MgI₂), and formic acid. This system serves as a catalytic reductant, with formic acid acting as the activator, solvent, and stoichiometric reductant. rsc.org This method has demonstrated compatibility with a variety of functional groups that might be sensitive to other reducing agents. rsc.org

Photocatalytic methods have also emerged as a powerful tool for the deoxygenation of pyridine N-oxides. A rhenium-based photocatalyst has been shown to effectively deoxygenate synthetically relevant and functionalized pyridine N-oxides under ambient conditions. nih.gov Another approach employs a divacant lacunary silicotungstate as a visible-light-responsive photoredox catalyst, using ethanol (B145695) as the reducing agent. researchgate.net This method is highly selective and can tolerate various reducible functional groups. researchgate.net

A summary of various reagents for the reductive deoxygenation of pyridine N-oxides is presented below:

| Reagent System | Conditions | Substrate Scope | Reference |

| PCl₃ | Varies | 2,6-disubstituted pyridine N-oxides | nih.gov |

| MsCl, Et₃N | CH₂Cl₂, 0 °C to rt | Various substituted pyridine N-oxides | oup.com |

| MgI₂, Formic Acid | Varies | Broad, including functional group tolerance | rsc.org |

| Re(4,4′-tBu-bpy)(CO)₃Cl (photocatalyst) | Ambient, light irradiation | Functionalized pyridine N-oxides | nih.gov |

| TBA₄H₄[γ-SiW₁₀O₃₆] (photocatalyst), Ethanol | Visible light (λ > 385 nm) | Structurally diverse pyridine N-oxides | researchgate.net |

| Sodium Alkoxide/Hydroxide, Alcohol (e.g., benzyl alcohol) | Mild (e.g., 30 °C) | N-heteroarene N-oxides | acs.org |

| Zinc / Acetic Acid | Varies | General amine oxides | chemeurope.com |

| Iron / Acetic Acid | Varies | General amine oxides | chemeurope.com |

Rearrangement Reactions Involving the N-Oxide Moiety

The N-oxide group in pyridine N-oxides can participate in several important rearrangement reactions, leading to the formation of new structural motifs.

Polonovski-Type Rearrangements

The Polonovski reaction, first reported in 1927, involves the reaction of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride, to yield an amide and an aldehyde or ketone. numberanalytics.com In the context of pyridine N-oxides, this reaction can be used to introduce functionality at the C2-position of the pyridine ring. researchgate.netbme.huresearchgate.net The reaction proceeds through the formation of an N-acyloxy-pyridinium intermediate, which then undergoes rearrangement. numberanalytics.com For example, the reaction of pyridine N-oxide with acetic anhydride can lead to the formation of 2-acetoxypyridine, which can be subsequently hydrolyzed to 2-hydroxypyridine. bme.huresearchgate.net The conditions for this reaction typically involve heating the pyridine N-oxide with the anhydride. bme.hu

Sigmatropic Rearrangements (e.g., Allyloxypyridine N-Oxide)

Allyloxypyridine N-oxides can undergo thermal sigmatropic rearrangements. Specifically, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxides can lead to the formation of both N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. arkat-usa.orgrsc.org These transformations are proposed to occur through concerted rsc.orgnih.gov and researchgate.netresearchgate.net sigmatropic rearrangements, respectively. arkat-usa.orgrsc.org The periselectivity between these two pathways can be influenced by factors such as solvent and temperature. rsc.org Another related rearrangement is the Meisenheimer rearrangement, which is the thermal isomerization of tertiary amine N-oxides to tertiary N-alkoxyamines. synarchive.comnibs.ac.cn This rearrangement can occur via a rsc.orgacs.org- or researchgate.netacs.org-shift, with the latter being common for allylic substituents. synarchive.comnibs.ac.cn

Halogenation and Related Functionalizations of Pyridine N-Oxides

The presence of the N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the C2 and C4 positions. This enhanced reactivity allows for halogenation and other functionalizations that are often difficult to achieve with the parent pyridine.

Halogenation of pyridine N-oxides can be achieved using various reagents. acs.orgnih.gov Reagents such as phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and oxalyl halides can be used to introduce chlorine or bromine atoms onto the pyridine ring, often with high regioselectivity for the 2-position. acs.orgresearchgate.net This provides a practical route to 2-halopyridines, which are valuable intermediates in organic synthesis. acs.org For example, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides under mild conditions has been developed, providing access to various 2-halo-substituted pyridines. acs.org

Amination Reactions of Pyridine N-Oxides

Direct amination of the pyridine ring is a valuable transformation, and the use of pyridine N-oxides facilitates this process. Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using reagents like tosyl anhydride (Ts₂O) and an amine, followed by deprotection. nih.govacs.org This method exhibits high yields and excellent regioselectivity for the 2-position, and it is compatible with a variety of functional groups. acs.org For unsymmetrically 3,5-disubstituted pyridine N-oxides, a regioselective amination has been developed using saccharin as an ammonium surrogate under mild conditions. acs.org Other methods for the 2-amination of pyridine N-oxides include reactions with activated isocyanides. nih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reactions)

Pyridine N-oxides react with organometallic reagents, such as Grignard reagents, to afford a diverse range of substituted pyridines. rsc.orgrsc.org The addition of Grignard reagents typically occurs at the α-carbon (C2-position) of the pyridine N-oxide. researchgate.netrsc.org This reaction can be controlled to produce different products. For example, rapid addition of Grignard reagents to pyridine N-oxides can lead to ring-opening to form stereodefined dienal oximes. researchgate.net However, by controlling the reaction conditions, such as temperature, undesired ring-opening can be avoided, leading to the formation of 2-substituted pyridines or 2,3-dihydropyridine (B14468823) N-oxides. diva-portal.org This approach allows for the introduction of alkyl, aryl, alkynyl, and vinyl groups onto the pyridine ring. rsc.orgrsc.org The reaction of this compound, for instance, can be used in the stereoselective synthesis of substituted pyridines and piperidines. sigmaaldrich.com

The reaction of pyridine N-oxides with Grignard reagents followed by treatment with acetic anhydride is a known method for preparing 2-substituted pyridines. organic-chemistry.org Alternatively, if dimethylformamide (DMF) is used instead of acetic anhydride in the second step, 2-substituted pyridine N-oxides can be obtained. organic-chemistry.org

C-H Functionalization of Pyridine N-Oxides

The activation and functionalization of carbon-hydrogen (C-H) bonds in pyridine N-oxides represent a powerful strategy for the synthesis of substituted pyridines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The N-oxide group plays a crucial role in these transformations, not only by modifying the electronic properties of the pyridine ring but also by acting as a directing group in many instances. This section explores two major pathways for the C-H functionalization of pyridine N-oxides: transition metal-catalyzed C-H activation and radical-mediated C-H functionalization.

Transition Metal-Catalyzed C-H Activation

Transition metal catalysis offers a versatile platform for the direct functionalization of C-H bonds in pyridine N-oxides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. The N-oxide oxygen atom often serves as a coordinating site for the metal catalyst, directing the functionalization to the ortho (C2 and C6) positions of the pyridine ring.

Palladium-based catalysts are widely employed for the C-H functionalization of pyridine N-oxides. acs.org An unexpected C-H activation/C-C cross-coupling reaction has been demonstrated between pyridine N-oxides and nonactivated secondary and even tertiary alkyl bromides, providing a practical route to alkylated pyridine derivatives. nih.gov For instance, the ortho-alkylation of pyridine N-oxides with nonactivated secondary alkyl bromides can be achieved using a Pd(OAc)₂/dppf catalyst system with Cs₂CO₃ as the base. beilstein-journals.org This reaction proceeds in moderate to good yields and is believed to involve a radical-type mechanism. beilstein-journals.org

Furthermore, palladium catalysis facilitates the ortho-alkenylation and direct arylation of pyridine N-oxides. acs.org The alkenylation proceeds with excellent regio-, stereo-, and chemoselectivity, affording ortho-alkenylated pyridine N-oxide derivatives. acs.org Direct cross-coupling with unactivated arenes has also been developed, utilizing a palladium catalyst in the presence of a silver oxidant to yield ortho-arylated products. acs.org

Copper and rhodium catalysts have also been utilized in the C-H functionalization of pyridine N-oxides. Copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters has been reported, offering a practical method for the synthesis of 2-arylpyridines. beilstein-journals.org Rhodium and iridium catalytic systems have been developed for the regioselective C-H functionalization of quinoline (B57606) N-oxides at the C8 position, showcasing the potential for remote C-H activation directed by the N-oxide group. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Pyridine N-Oxides

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂/dppf, Cs₂CO₃ | Nonactivated secondary alkyl bromides | 2-Alkylpyridine derivatives | beilstein-journals.org |

| Pd catalyst, Ag oxidant | Unactivated arenes | ortho-Arylated pyridine N-oxides | acs.org |

| Pd catalyst | Alkenes | ortho-Alkenylated pyridine N-oxides | acs.org |

| Cu catalyst | Arylboronic esters | 2-Arylpyridines | beilstein-journals.org |

| Rh/Ir catalyst | Various | C8-functionalized quinoline N-oxides | researchgate.net |

Radical-Mediated C-H Functionalization

Radical-mediated pathways provide a complementary approach to the C-H functionalization of pyridine N-oxides, often proceeding through different mechanisms and offering alternative selectivities compared to transition metal-catalyzed reactions. A key intermediate in these transformations is the pyridine N-oxy radical, which can be generated through single-electron oxidation of the pyridine N-oxide. acs.orgnih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating these N-oxy radicals. acs.orgnih.gov Once formed, these electrophilic radicals can abstract a hydrogen atom from a C-H substrate, generating an alkyl radical. acs.org This alkyl radical can then participate in various bond-forming reactions. For example, it can react with electron-deficient olefins in an alkylation reaction or with heteroarenes in a Minisci-type reaction. acs.orgsemanticscholar.org This strategy has been successfully applied to the functionalization of a broad range of aliphatic C-H bonds, including those in ethers, alcohols, amides, and alkanes. acs.org

The reactivity of the N-oxy radical can be tuned by modifying the structure of the parent pyridine N-oxide. acs.org This approach allows for the functionalization of even strong, unactivated C(sp³)–H bonds. acs.org In some cases, the formation of an electron donor-acceptor (EDA) complex between a protonated heteroarene and a pyridine N-oxide can preclude the need for a photocatalyst, enabling a photochemical Minisci-type alkylation of electron-deficient heteroarenes. semanticscholar.org

Beyond acting as hydrogen atom transfer agents, pyridine N-oxides can be involved in other radical processes. For instance, upon photoexcitation, certain pyridine N-oxide derivatives can directly generate alkyl carbon radicals from alkylboronic acids. nih.govpurdue.edu Furthermore, the radical addition of a pyridine N-oxy radical to an α-olefin can initiate a cascade, leading to carbohydroxylation or aminohydroxylation products. acs.org

Table 2: Radical-Mediated C-H Functionalization Involving Pyridine N-Oxides

| Radical Generation Method | Role of Pyridine N-Oxide | Substrate | Product Type | Reference |

| Photoredox Catalysis (SET) | Hydrogen Atom Transfer (HAT) Precursor | Alkanes, Ethers, Amides | Alkylated Olefins, Heteroarylated Compounds | acs.org |

| EDA Complex Formation (Photochemical) | HAT Reagent | Alkanes, Alkenes, Ethers, Amides | Alkylated Azines | semanticscholar.org |

| Photoredox Catalysis (SET) | Radical Initiator | α-Olefins | Primary Alcohols, β-Amino Alcohols | acs.org |

| Photoexcitation | Catalyst | Alkylboronic Acids | Alkyl Radicals | nih.govpurdue.edu |

Catalysis and Mechanistic Investigations Involving Pyridine N Oxides

Pyridine (B92270) N-Oxides as Organocatalysts

The Lewis basicity of the oxygen atom in pyridine N-oxides allows them to function as potent nucleophilic organocatalysts in a variety of chemical transformations. semanticscholar.org This reactivity has been harnessed for key synthetic operations, including the formation of phosphate (B84403) esters, the desymmetrization of prochiral molecules, and the activation of C-H bonds.

Applications in Phosphorylation Reactions

Pyridine N-oxide has been identified as a competent nucleophilic catalyst for the phosphorylation of alcohols using phosphoryl chlorides. uq.edu.aupsu.edu This method is effective for a range of substrates, including primary, secondary, and tertiary alcohols, as well as phenols, under mild reaction conditions and with low catalyst loading (5 mol%). uq.edu.authieme-connect.com The process generally involves the reaction of an alcohol with a phosphoryl chloride in the presence of pyridine N-oxide and a base, such as Proton-sponge®, in a solvent like dichloromethane. thieme-connect.com

The catalytic cycle is proposed to involve the initial activation of the phosphoryl chloride by the nucleophilic pyridine N-oxide to form a highly reactive O-phosphoryloxypyridinium salt. This intermediate is then readily attacked by the alcohol to furnish the desired phosphate ester and regenerate the pyridine N-oxide catalyst. The efficiency of this process has been demonstrated in the synthesis of various phosphate derivatives, showcasing its utility in organic synthesis. psu.eduthieme-connect.com For instance, the phosphorylation of 4-phenyl-1-butanol (B1666560) with diphenyl phosphoryl chloride proceeds efficiently in the presence of catalytic pyridine N-oxide. psu.edu

Notably, while simple pyridine N-oxide is effective, more complex derivatives have also been explored. For example, 2-aryl-4-(dimethylamino)pyridine-N-oxides have been used as catalysts for the chemoselective phosphorylation of α-amino acid derivatives, polyols, and peptides. psu.eduresearchgate.net

Role in Asymmetric Acylative Desymmetrization

Chiral pyridine N-oxides have been successfully employed as organocatalysts in the asymmetric acylative desymmetrization of various prochiral substrates. This strategy allows for the synthesis of enantioenriched molecules from symmetric starting materials. A notable application is the highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides with chloroformates, which affords N-acylated sulfonimidamides with sulfur(VI)-stereocenters in high yields and excellent enantioselectivities. rsc.org The catalyst in this transformation is a chiral 4-arylpyridine-N-oxide. rsc.org

The proposed mechanism, supported by experimental and DFT calculations, involves an acyl transfer process where the nucleophilic substitution of the sulfonimidamide by the O-acyloxypyridinium cation intermediate is the enantioselectivity-determining step. rsc.org This methodology is notable for its compatibility with moisture and the variability of the acyloxy groups that can be introduced. rsc.org

Another significant application is the acylative desymmetrization of bisphenols to access P-stereogenic phosphinates. rsc.orgresearchgate.net Chiral 4-aryl-pyridine-N-oxide catalysts have proven effective in this transformation, providing the desired products with high enantioselectivity even at low catalyst loadings. rsc.orgresearchgate.net For example, the desymmetrization of methyl bis(2-hydroxyphenyl)phosphinate can be achieved using a chiral 4-aryl-pyridine-N-oxide catalyst and benzoyl chloride. rsc.org

The design and synthesis of novel chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts have expanded the scope of these reactions, overcoming previous limitations that required a dialkylamino group at the C-4 position for catalytic activity. acs.org These catalysts have been successfully applied to the acylative dynamic kinetic resolution of azoles, aldehydes, and anhydrides. acs.org

Hydrogen Atom Transfer (HAT) Catalysis

Pyridine N-oxides have been established as effective hydrogen atom transfer (HAT) catalysts, particularly in photoinduced reactions for the functionalization of aliphatic C-H bonds. acs.org These readily available and easily tunable organic molecules can act as precursors to oxygen-centered radicals, which are the key intermediates responsible for hydrogen abstraction. acs.org

In a typical system, a photoredox catalyst, such as an acridinium (B8443388) salt, absorbs visible light and, in its excited state, oxidizes the pyridine N-oxide via a single-electron transfer (SET) process. acs.org This generates a pyridine N-oxyl radical cation, a strong hydrogen atom abstractor. researchgate.net This radical can then abstract a hydrogen atom from a strong, unactivated C(sp³)–H bond of a substrate to form an alkyl radical. acs.org This alkyl radical can then participate in various C-C or C-heteroatom bond-forming reactions, such as alkylation, amination, and cyanation. acs.org

The reactivity of the pyridine N-oxide-derived HAT catalyst can be fine-tuned by modifying the substituents on the pyridine ring. acs.org For instance, electron-withdrawing groups on the pyridine N-oxide can enhance the hydrogen abstracting ability of the corresponding N-oxyl radical. This tunability allows for the selective functionalization of a wide range of C-H substrates, from unactivated alkanes to more complex molecules. acs.org

Interestingly, in some cases, the formation of an electron-donor-acceptor (EDA) complex between a protonated N-heteroarene and a pyridine N-oxide can preclude the need for a separate photocatalyst, enabling a photocatalyst-free Minisci-type alkylation. semanticscholar.orgresearchgate.netrsc.org

Photoredox Catalysis with Pyridine N-Oxides

The ability of pyridine N-oxides to engage in single-electron transfer processes has made them valuable components in photoredox catalysis. nih.govacs.org Their involvement typically revolves around the generation of highly reactive radical species that can drive a variety of synthetic transformations.

Generation and Reactivity of Pyridine N-Oxy Radicals

Pyridine N-oxy radicals are key reactive intermediates that can be readily generated from pyridine N-oxides through single-electron oxidation. nih.govacs.org This oxidation can be achieved using chemical oxidants, electrochemical methods, or, most commonly, through photoredox catalysis. researchgate.net In a photoredox cycle, a photocatalyst, upon excitation by visible light, oxidizes the pyridine N-oxide to the corresponding pyridine N-oxy radical. acs.orgnih.gov For example, acridinium-based photocatalysts have been shown to effectively oxidize pyridine N-oxides to initiate this process. acs.orgacs.org

Once generated, these oxygen-centered radicals are highly reactive. researchgate.net They can serve as potent hydrogen atom abstractors, as discussed in the HAT catalysis section, enabling the functionalization of strong C-H bonds. acs.orgacs.org The reactivity of these radicals can be modulated by the electronic properties of the parent pyridine N-oxide. acs.org

Furthermore, pyridine N-oxy radicals can add to unsaturated systems like olefins. This addition generates a new carbon-centered radical, which can then be trapped by various nucleophiles or participate in further cascade reactions, leading to the difunctionalization of the original olefin. acs.orgnih.gov This reactivity forms the basis for several important synthetic methodologies, including carbohydroxylation and aminohydroxylation reactions. acs.orgresearchgate.net

Recent studies have also shown that the direct photoexcitation of certain pyridine N-oxides, such as 4-nitropyridine (B72724) N-oxide, can generate alkyl radicals from alkylboronic acids without the need for an external photocatalyst. bohrium.com

Photoinduced Carbohydroxylation and Aminohydroxylation of Olefins

A significant application of photoredox catalysis involving pyridine N-oxides is the regioselective difunctionalization of olefins, specifically carbohydroxylation and aminohydroxylation. acs.orgnih.gov This approach allows for the direct and catalytic conversion of unactivated α-olefins into valuable primary alcohols and β-amino alcohols. acs.orgresearchgate.net

The reaction is initiated by the photoredox-catalyzed generation of a pyridine N-oxy radical from a pyridine N-oxide. acs.org This radical then undergoes a regioselective addition to the α-olefin, forming a carbon-centered radical intermediate. acs.orgnih.gov This intermediate is subsequently trapped, leading to the final product. In the case of carbohydroxylation, the radical intermediate is trapped by a carbon-based radical acceptor, and the resulting species is ultimately converted to a primary alcohol. acs.org For aminohydroxylation, an aminating reagent is used to trap the radical. acs.orgresearchgate.net

A dual catalytic system, employing both a photoredox catalyst (like an acridinium salt) and a pyridine N-oxide, enables this transformation. acs.org Mechanistic studies, including fluorescence quenching and isotopic labeling experiments, have confirmed that the oxygen atom in the final alcohol product originates from an external nucleophile (like water), not from the pyridine N-oxide itself. purdue.edu This methodology is notable for its ability to construct β-quaternary carbon centers and its applicability to a broad range of unactivated olefins. acs.orgpurdue.edu

The reaction provides a powerful tool for the anti-Markovnikov difunctionalization of alkenes, offering a modular and regioselective approach to synthesizing complex organic molecules from simple starting materials. researchgate.netchemrxiv.org

Advanced Analytical and Computational Studies of 4 Benzyloxy Pyridine N Oxide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of molecular structures. For 4-(Benzyloxy)pyridine (B1590385) N-oxide, a combination of Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopies, alongside X-ray crystallography, provides a comprehensive understanding of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: In a study, the ¹H NMR spectrum of 4-(Benzyloxy)pyridine N-oxide was recorded in deuterated chloroform (B151607) (CDCl₃). The spectrum showed a characteristic doublet for the two protons on the pyridine (B92270) ring adjacent to the nitrogen oxide at δ 8.44 ppm with a coupling constant (J) of 6.4 Hz. The protons of the benzyl (B1604629) and phenyl groups resonate in the range of δ 7.44–7.26 ppm. acs.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Although specific data for this compound is not detailed in the provided search results, related studies on pyridine N-oxide derivatives indicate that the carbon atoms of the pyridine ring exhibit characteristic shifts influenced by the N-oxide group and the substituent at the 4-position. acs.org For instance, in a related compound, 2-(4-methoxyphenyl)-4-phenyl-pyridine-N-oxide, the carbon signals for the pyridine ring and the phenyl groups were clearly assigned. rsc.org

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.44 | d | 6.4 | 2H, Pyridine ring (adjacent to N-oxide) |

| 7.44-7.26 | m | Phenyl and Benzyl protons |

Vibrational Spectroscopy (FT-IR, Raman)

FT-IR Spectroscopy: The FT-IR spectrum of pyridine N-oxide and its derivatives has been a subject of study. The attachment of an oxygen atom to the nitrogen affects the vibrational modes of the pyridine ring. nih.gov In a study on a related compound, potassium 4-(4-(2,2':6',2''-terpyridin-4'-yl)benzyloxy)pyridine-2,6-dicarboxylate, strong bands corresponding to C=N and C=O stretching vibrations were observed around 1594 cm⁻¹, while C-O and C-N stretching vibrations were found at 1460, 1404, and 1333 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For a ruthenium complex containing a benzyloxy-pyridine dicarboxylate ligand, Raman spectra showed bands at 1604 cm⁻¹ and 1470 cm⁻¹ attributed to the C=N stretching vibration of the pydic ligand, and bands at 1520 cm⁻¹ and 1355 cm⁻¹ due to the C=N stretching of the terpy ligand. rsc.org Vibrations corresponding to Ru-O and Ru-N were also identified. rsc.org

Interactive Data Table: Illustrative Vibrational Frequencies for Related Pyridine N-oxide Systems

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| 1604 | Raman | C=N stretch (pydic) |

| 1594 | FT-IR | C=N and C=O stretch |

| 1520 | Raman | C=N stretch (terpy) |

| 1470 | Raman | C=N stretch (pydic) |

| 1460-1333 | FT-IR | C-O and C-N stretch |

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV spectrum of pyridine N-oxide exhibits two intense bands. The long-wavelength band is a π-π* transition, corresponding to a charge transfer from the oxygen atom to the pyridine ring, while the short-wavelength band is similar to the ¹Lb band of pyridine. mdpi.com Upon protonation, the long-wavelength band shifts to shorter wavelengths (blue shift), and the ¹Lb band shifts to longer wavelengths (red shift). mdpi.com Studies on various substituted pyridine N-oxides have shown that the position and intensity of these bands are influenced by the nature and position of the substituents. mdpi.com

X-ray Crystallography for Precise Molecular Structures

Interactive Data Table: Selected Crystallographic Data for 1-Benzyloxy-4-methoxypyridinium Perchlorate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| N-O Bond Length (Å) | 1.401(7) |

| Phenyl-Pyridinium Ring Twist Angle (°) | 9.1(2) |

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and energetics of molecules.

Studies on pyridine N-oxides have employed various DFT functionals, such as B3LYP, B3PW91, and M06, to calculate properties like heats of formation and vibrational frequencies. nih.govresearchgate.net For instance, the B3PW91/6-31G** level of theory was found to be optimal for calculating the heats of formation of pyridine N-oxides. researchgate.net DFT calculations have also been used to predict NMR chemical shifts and to study proton exchange phenomena in pyridine N-oxide systems. researchgate.netepstem.net

In the case of 1-benzyloxy-4-methoxypyridinium perchlorate, both PM3 and AM1 semi-empirical methods predicted that the trans conformer observed in the crystal is less stable than a gauche conformer in the gas phase by approximately 3 kcal/mol. rsc.org DFT studies on the reactivity of actinide complexes with pyridine N-oxide have also been performed to predict reaction pathways and energetics. academie-sciences.fr These computational approaches are crucial for rationalizing experimental observations and predicting the behavior of complex chemical systems.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This approach provides a quantitative description of intramolecular electronic interactions, charge distribution, and hybridization.

For this compound, NBO analysis reveals significant electronic delocalization that governs its stability and reactivity. The primary feature is the dative N→O bond, which creates a zwitterionic character with a positive charge on the nitrogen and a negative charge on the oxygen. nih.gov This is not a simple double bond but involves complex interactions with the pyridine ring.

Key electronic interactions identified through NBO analysis include hyperconjugative effects between filled (donor) and empty (acceptor) orbitals. The most significant of these is the interaction between the oxygen lone pairs (p-type) and the π* antibonding orbitals of the pyridine ring's C=C and C=N bonds. This p(O) → π*(ring) delocalization stabilizes the molecule by distributing the negative charge from the oxygen atom into the aromatic system.

Table 1: Representative NBO Analysis Parameters for Pyridine N-Oxide Derivatives (Note: Data is illustrative, based on typical findings for substituted pyridine N-oxides, as specific NBO calculations for this compound are not publicly available.)

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Ring Delocalization | p (Oxygen of N-O) | π* (C2-C3) | High |

| Ring Delocalization | p (Oxygen of N-O) | π* (C5-C6) | High |

| Substituent Interaction | p (Oxygen of -OBn) | π* (C3-C4) | Moderate |

This interactive table is based on established principles of NBO analysis applied to pyridine N-oxide systems. uni-muenchen.denih.gov

Prediction of Reactivity Descriptors and Selectivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of various reactivity descriptors that predict how a molecule will behave in a chemical reaction. acs.org These descriptors help in identifying the most reactive sites for electrophilic, nucleophilic, or radical attack.

Fukui Functions: The Fukui function, f(r), is a key descriptor that identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. faccts.de

f+(r) : Describes reactivity towards a nucleophilic attack (where the molecule accepts an electron). The site with the highest f+(r) value is the most electrophilic.

f-(r) : Describes reactivity towards an electrophilic attack (where the molecule donates an electron). The site with the highest f-(r) value is the most nucleophilic.

f0(r) : Describes reactivity towards a radical attack .

For this compound, the N-oxide functionality significantly enhances the reactivity of the pyridine ring at the 2- and 4-positions towards both electrophiles and nucleophiles compared to pyridine itself. scripps.eduresearchgate.net The presence of the oxygen atom makes the ring more susceptible to attack. Calculations on similar pyridine N-oxide systems suggest that the C2 and C6 positions are generally the most susceptible to nucleophilic attack, while electrophilic attack is also directed to these positions after initial interaction with the N-oxide oxygen. arkat-usa.org The benzyloxy group, being generally electron-donating, would further activate the ring towards electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would show a deep negative potential around the N-oxide oxygen atom, making it the primary site for protonation and coordination with electrophiles. mdpi.com

Table 2: Predicted Reactive Sites of this compound Based on Reactivity Descriptors

| Type of Attack | Predicted Reactive Site(s) | Governing Descriptor |

| Nucleophilic | C2, C6 | Fukui Function (f+) |

| Electrophilic | N-Oxide Oxygen, C2, C6 | MEP, Fukui Function (f-) |

| Radical | C2, C6 | Fukui Function (f0) |

This table summarizes predictions based on the general reactivity patterns of pyridine N-oxides established through computational studies. faccts.demdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes. mdpi.com For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net

The flexibility of this compound arises from the rotation around the C4-O and O-CH₂ bonds of the benzyloxy substituent. The relative orientation of the benzyl group with respect to the pyridine N-oxide ring can influence its electronic properties and its ability to interact with other molecules, such as enzymes or catalysts.

An MD simulation would typically involve placing the molecule in a simulated solvent box and calculating the forces on each atom over a series of small time steps. mdpi.com By analyzing the trajectory of the simulation, one can identify the most frequently adopted dihedral angles and, consequently, the lowest energy conformations. Such analyses are crucial for understanding structure-function relationships, especially in the context of drug design or materials science where molecular shape is paramount. nih.gov While specific MD studies on this compound are not widely published, the methodology has been successfully applied to other pyridine derivatives to understand their interactions and stability. mdpi.com

Electrochemical and Isotopic Labeling Studies

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation (redox) properties of a substance. It provides information about the potentials at which a molecule can accept or donate electrons.

Table 3: Representative Redox Potentials for Pyridine N-Oxide Systems

| Compound/System | Redox Process | Potential (V vs. reference) | Technique |

| Pyridine N-oxide | Reduction (Deoxygenation) | -1.04 (vs. SHE) | Referenced in Photocatalysis Study |

| Cu(II) complex with 4-(benzyloxy)pyridine ligand | Cu(II)/Cu(I) | Not specified, but influenced by -OBn group | Cyclic Voltammetry |

This table is populated with data from studies on pyridine N-oxide and related systems. semanticscholar.orgnih.gov

Isotopic Tracing Experiments for Reaction Pathway Delineation

Isotopic tracing is a powerful experimental technique used to elucidate reaction mechanisms by tracking the movement of labeled atoms through a chemical transformation. In this method, an atom in a reactant molecule is replaced with one of its heavier, less abundant isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H). The position of the isotopic label in the product molecules is then determined, providing unambiguous evidence for bond-forming and bond-breaking steps.

For this compound, isotopic labeling could be invaluable in understanding various reactions. For example, in a deoxygenation reaction, the oxygen atom of the N-oxide group could be labeled with ¹⁸O. If the reaction is performed using a phosphorus-based reagent like PCl₃, the fate of the labeled oxygen could be traced to determine if it is transferred directly to the phosphorus reagent, forming P¹⁸OCl₃. youtube.com

Another application would be in studying rearrangement reactions. For instance, in the Polonovski rearrangement, a pyridine N-oxide reacts with an activating agent like acetic anhydride (B1165640), typically leading to the functionalization of the C2 position. bme.hu Labeling the oxygen of the N-oxide with ¹⁸O would help confirm whether the oxygen atom is retained in the product or eliminated. While specific isotopic tracing experiments on this compound are not prominently documented in the literature, the principles are well-established from studies on other N-oxides and are fundamental to mechanistic chemistry.

Applications and Emerging Directions in 4 Benzyloxy Pyridine N Oxide Research

Utility as Key Synthetic Intermediates and Building Blocks

4-(Benzyloxy)pyridine (B1590385) N-oxide serves as a crucial intermediate for the synthesis of a variety of more complex molecules. Its reactivity allows for the introduction of substituents at specific positions of the pyridine (B92270) ring, making it a versatile building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com

One of the primary uses of this compound is in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines. sigmaaldrich.comsigmaaldrich.com The N-oxide functional group activates the C2 and C4 positions of the pyridine ring, facilitating nucleophilic attack. For instance, it readily reacts with Grignard reagents to produce 2,4-disubstituted pyridines with high regioselectivity. diva-portal.org This method provides a practical route to derivatives that would be challenging to prepare from simple pyridines. diva-portal.org

Furthermore, the benzyloxy group can be selectively cleaved. Catalytic hydrogenation over palladium, for example, removes the benzyl (B1604629) group and reduces the N-oxide to afford pyridine. sigmaaldrich.comsigmaaldrich.com Alternatively, debenzylation can yield N-hydroxy-4-pyridone, another valuable synthetic intermediate. google.com The compound can also undergo visible light-induced deoxygenation to furnish the corresponding 4-(benzyloxy)pyridine. acs.org

| Reaction Type | Reagents | Product(s) | Reference |

| Nucleophilic Addition | Grignard Reagents (R'MgCl) | 2,4-disubstituted pyridines | diva-portal.org |

| Hydrogenation | H₂, Pd catalyst | Pyridine | sigmaaldrich.comsigmaaldrich.com |

| Debenzylation | Catalytic Reduction | N-hydroxy-4-pyridone | google.com |

| Deoxygenation | Visible Light, Photocatalyst | 4-(Benzyloxy)pyridine | acs.org |

This table summarizes key synthetic transformations involving 4-(Benzyloxy)pyridine N-oxide.

Precursors for the Synthesis of Pharmaceutically Significant Compounds

The structural motif of this compound is a key component in the synthesis of various pharmaceutically important molecules. It serves as a precursor for compounds with potential therapeutic applications, ranging from anticancer to neurological agents. cookechem.comnih.gov

A notable application is its use as an intermediate in the synthesis of 4-hydroxy-1-methyl-2-pyridone. cookechem.com This pyridone derivative is a crucial reactant in the preparation of 3-deaza-3-halouracil nucleosides, which have demonstrated cytostatic activity against several cancer cell lines. cookechem.com The pyridone scaffold, accessible from this compound, is recognized as a "privileged structure" in drug discovery due to its ability to interact with various biological targets. researchgate.net

Research has also explored its role in creating benzyloxy piperidine-based antagonists for the dopamine (B1211576) D4 receptor, which is a target for treating neuropsychiatric disorders. nih.gov Additionally, the broader class of pyridine N-oxides has been investigated for drug development, with some N-oxides showing enhanced potency compared to their parent tertiary amines. nih.govgoogle.com For example, the N-oxide moiety is a key feature in the anticoagulant drug otamixaban. nih.gov

| Target Compound Class | Therapeutic Area | Role of this compound | Reference |

| 3-Deaza-3-halouracil Nucleosides | Oncology | Precursor to 4-Hydroxy-1-methyl-2-pyridone intermediate | cookechem.com |

| Benzyloxy Piperidine Derivatives | Neurology | Synthetic precursor for Dopamine D4 receptor antagonists | nih.gov |

| Pyridone Scaffolds | General Drug Discovery | Versatile starting material for privileged structures | researchgate.net |

This table highlights the role of this compound as a precursor in medicinal chemistry.

Contributions to the Development of Novel Organic Reactions and Methodologies

The unique reactivity of this compound has made it a valuable substrate in the development of new synthetic methods. Its reactions have been studied to understand fundamental principles of organic chemistry and to create more efficient ways to construct complex molecules.

One significant area of research involves its reactions with organometallic reagents. Studies on the addition of Grignard reagents have provided insights into the regioselectivity of nucleophilic attack on pyridine N-oxides. diva-portal.org Depending on the reaction conditions, the reaction can be directed to yield different products, such as dienal-oximes or, after heating, substituted pyridines. diva-portal.org By controlling the temperature, it is also possible to achieve ortho-metalation, allowing for the introduction of a wide range of electrophiles at the C2 position. diva-portal.org

More recently, this compound has been used as a model substrate in the development of visible light-induced reactions. acs.org These photoredox-catalyzed methods offer milder and more sustainable alternatives to traditional synthetic transformations, and this compound has been instrumental in demonstrating divergent deoxygenation and hydroxymethylation reactions. acs.org It has also been employed in studies aimed at developing highly regioselective halogenation protocols for pyridine N-oxides, which are crucial for synthesizing pharmaceutically important 2-halo-substituted pyridines. researchgate.net

Design and Application as Functional Ligands in Coordination Chemistry

Pyridine N-oxides, including this compound, are effective ligands in coordination chemistry. cymitquimica.comwikipedia.org The oxygen atom of the N-oxide group acts as a hard donor, readily coordinating to a variety of metal ions. This property allows for the construction of diverse coordination complexes and polymers with interesting structural and physical properties. cymitquimica.comnih.gov

Pyridine N-oxides typically bind to metal centers through the oxygen atom, with a characteristic M-O-N bond angle of around 130°. wikipedia.org They are considered weakly basic ligands and often form kinetically labile, high-spin complexes with transition metals like manganese, iron, cobalt, and nickel. wikipedia.org